4,6-Dimethyl-2,4,6-triphenyl-1-heptene
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Overview
Description
4,6-Dimethyl-2,4,6-triphenyl-1-heptene is an organic compound with the molecular formula C27H30 and a molecular weight of 354.53 g/mol . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers . This compound is characterized by its three phenyl groups and two methyl groups attached to a heptene backbone.
Preparation Methods
The synthesis of 4,6-Dimethyl-2,4,6-triphenyl-1-heptene typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the alkylation of a suitable heptene derivative with phenyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of phenyl halides . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4,6-Dimethyl-2,4,6-triphenyl-1-heptene undergoes various chemical reactions, including:
Scientific Research Applications
4,6-Dimethyl-2,4,6-triphenyl-1-heptene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2,4,6-triphenyl-1-heptene involves its interaction with specific molecular targets. The phenyl groups can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially modulating their activity . Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
4,6-Dimethyl-2,4,6-triphenyl-1-heptene can be compared with other similar compounds, such as:
4,6-Dimethyl-2-heptene: This compound lacks the phenyl groups, resulting in different chemical and physical properties.
2,4-Dimethyl-1-heptene: Another similar compound, but with a different arrangement of methyl groups, leading to variations in reactivity and applications.
4,4-Dimethyl-1-heptene:
The unique combination of phenyl and methyl groups in this compound makes it distinct from these similar compounds, providing it with unique reactivity and applications.
Properties
CAS No. |
62604-62-0 |
---|---|
Molecular Formula |
C27H30 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(4,6-dimethyl-2,6-diphenylhept-1-en-4-yl)benzene |
InChI |
InChI=1S/C27H30/c1-22(23-14-8-5-9-15-23)20-27(4,25-18-12-7-13-19-25)21-26(2,3)24-16-10-6-11-17-24/h5-19H,1,20-21H2,2-4H3 |
InChI Key |
OAMAKKTXAPRVDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(CC(=C)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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